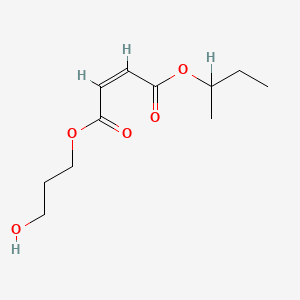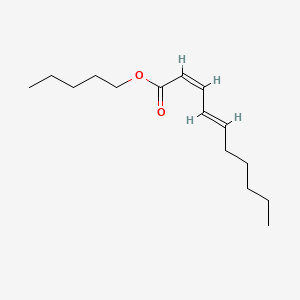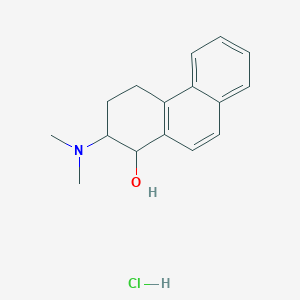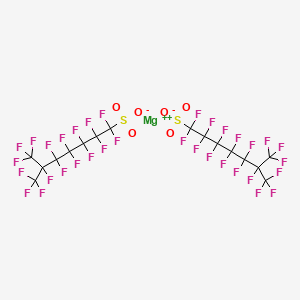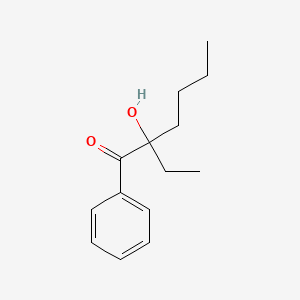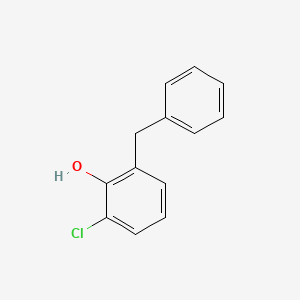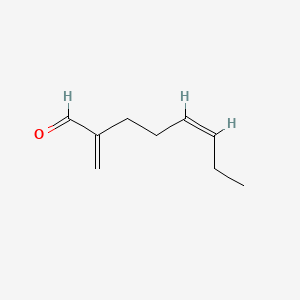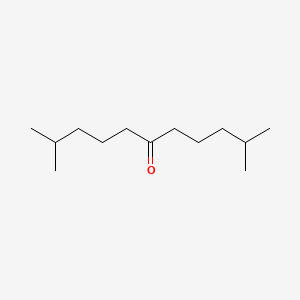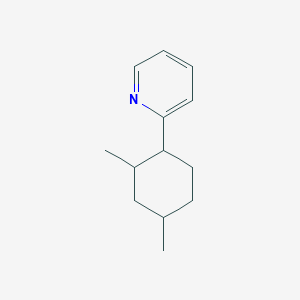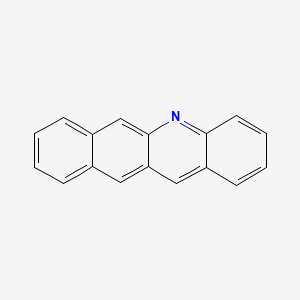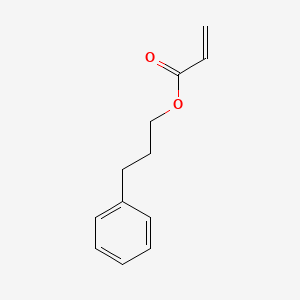
3-Phenylpropyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpropyl acrylate is an organic compound with the molecular formula C12H14O2. It is an ester formed from acrylic acid and 3-phenylpropanol. This compound is known for its applications in various fields, including polymer chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Phenylpropyl acrylate can be synthesized through the esterification of acrylic acid with 3-phenylpropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions further improves the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenylpropyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.
Esterification and Transesterification: It can react with alcohols to form different esters.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Acid catalysts like sulfuric acid are used under reflux conditions.
Addition Reactions: Conditions vary depending on the nucleophile but often involve mild temperatures and solvents like dichloromethane.
Major Products:
Poly(this compound): Used in coatings and adhesives.
Various esters: Formed through esterification and transesterification reactions.
Wissenschaftliche Forschungsanwendungen
3-Phenylpropyl acrylate has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer to synthesize polymers with specific properties.
Materials Science: Incorporated into materials to enhance their mechanical and thermal properties.
Biomedical Applications: Investigated for use in drug delivery systems and biomedical coatings.
Industrial Applications: Used in the production of adhesives, coatings, and sealants
Wirkmechanismus
The mechanism of action of 3-Phenylpropyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in radical polymerization, leading to the formation of high-molecular-weight polymers. These polymers exhibit unique properties such as flexibility, toughness, and chemical resistance .
Vergleich Mit ähnlichen Verbindungen
Phenyl acrylate: Similar in structure but lacks the propyl group.
Methyl acrylate: Contains a methyl group instead of the phenylpropyl group.
Ethyl acrylate: Contains an ethyl group instead of the phenylpropyl group.
Uniqueness: 3-Phenylpropyl acrylate is unique due to the presence of the phenylpropyl group, which imparts specific properties to the resulting polymers. These properties include enhanced thermal stability and mechanical strength compared to polymers derived from simpler acrylates .
Eigenschaften
CAS-Nummer |
85909-41-7 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
3-phenylpropyl prop-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h2-5,7-8H,1,6,9-10H2 |
InChI-Schlüssel |
PKBZUGSITIBLFK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride](/img/structure/B12651477.png)
